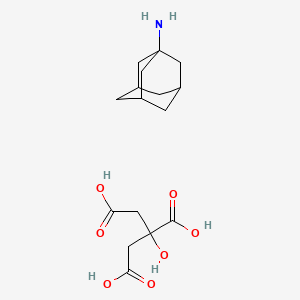
N,N'-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is a chemical compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol This compound is known for its unique structure, which includes two 3,4,5-trimethoxybenzylidene groups attached to an ethylenediamine backbone
Métodos De Preparación
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is typically synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and ethylenediamine . The reaction involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or other electrophiles. These reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine has several scientific research applications, including:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Research has explored its potential use in drug design and development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparación Con Compuestos Similares
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine can be compared with other similar compounds, such as:
N,N’-bis-(4-Methoxybenzylidene)ethylenediamine: This compound has similar structural features but with fewer methoxy groups, leading to different chemical and biological properties.
N,N’-bis-(3,4-Dichlorobenzylidene)ethylenediamine:
N,N’-bis-(3-Nitrobenzylidene)ethylenediamine: The nitro groups in this compound confer unique electronic properties, making it suitable for specific research applications.
N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine stands out due to its multiple methoxy groups, which enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H28N2O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)-N-[2-[(3,4,5-trimethoxyphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C22H28N2O6/c1-25-17-9-15(10-18(26-2)21(17)29-5)13-23-7-8-24-14-16-11-19(27-3)22(30-6)20(12-16)28-4/h9-14H,7-8H2,1-6H3 |
Clave InChI |
HEQNQXVXIUAFGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NCCN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)

![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)


![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)




